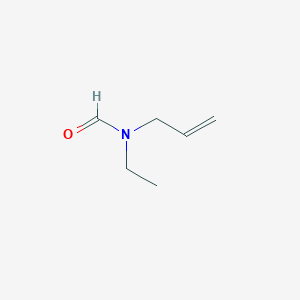![molecular formula C15H18N2 B15164347 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- CAS No. 191280-16-7](/img/structure/B15164347.png)
1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- is a heterocyclic organic compound that features an imidazole ring fused with a tetrahydronaphthalene moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted naphthalene derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the synthesis from laboratory to industrial scale .
化学反応の分析
Types of Reactions: 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts such as acids or bases to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered hydrogenation states .
科学的研究の応用
1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its bioactive properties.
作用機序
The mechanism of action of 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on these targets, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved .
類似化合物との比較
1H-Imidazole, 1-phenyl-: A simpler analog with a phenyl group instead of the tetrahydronaphthalene moiety.
1H-Imidazole, 1-benzyl-: Contains a benzyl group, offering different steric and electronic properties.
1H-Imidazole, 1-(2-naphthyl)-: Features a naphthalene ring without the tetrahydro modification, providing a basis for comparison in terms of reactivity and applications.
Uniqueness: 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- is unique due to the presence of the tetrahydronaphthalene moiety, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
191280-16-7 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC名 |
1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]imidazole |
InChI |
InChI=1S/C15H18N2/c1-2-7-15-13(4-1)5-3-6-14(15)8-10-17-11-9-16-12-17/h1-2,4,7,9,11-12,14H,3,5-6,8,10H2 |
InChIキー |
IWHDGKMFQQWLPU-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2C1)CCN3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


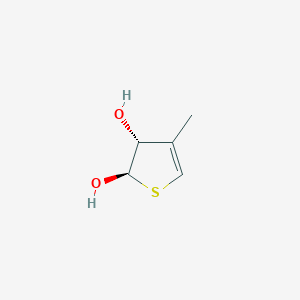
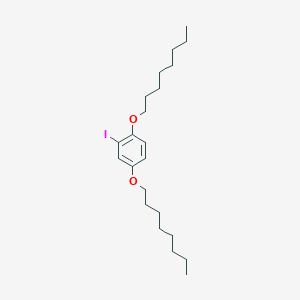
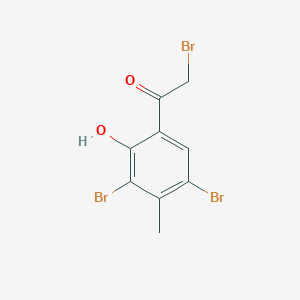
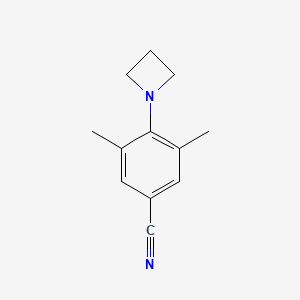


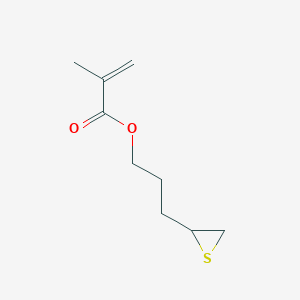
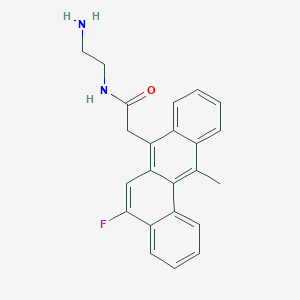
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)



